molecular formula C8H5ClFIO2 B13897227 5-Chloro-2-fluoro-4-iodo-3-methylbenzoic acid

5-Chloro-2-fluoro-4-iodo-3-methylbenzoic acid

Katalognummer: B13897227
Molekulargewicht: 314.48 g/mol
InChI-Schlüssel: AUBYVHBQKULJDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-fluoro-4-iodo-3-methylbenzoic acid: is an aromatic carboxylic acid with the molecular formula C8H5ClFIO2 and a molecular weight of 314.48 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on a methylbenzoic acid core, making it a highly functionalized aromatic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-iodo-3-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-2-fluoro-4-iodo-3-methylbenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: As mentioned, the compound can be synthesized using coupling reactions like the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5-Chloro-2-fluoro-4-iodo-3-methylbenzoic acid is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology and Medicine: The compound’s derivatives may be explored for potential biological activities, including as intermediates in the synthesis of pharmaceuticals. The presence of halogens can enhance the biological activity of the resulting compounds.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-fluoro-4-iodo-3-methylbenzoic acid depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogens, which can activate or deactivate the aromatic ring towards various reactions . The molecular targets and pathways involved would vary based on the derivative being studied and its intended use.

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, 5-Chloro-2-fluoro-4-iodo-3-methylbenzoic acid is unique due to the presence of three different halogens on the aromatic ring. This unique combination of substituents can lead to distinct reactivity patterns and potential applications. For instance, the presence of iodine can facilitate further functionalization through coupling reactions, while the chlorine and fluorine atoms can influence the compound’s electronic properties.

Eigenschaften

Molekularformel

C8H5ClFIO2

Molekulargewicht

314.48 g/mol

IUPAC-Name

5-chloro-2-fluoro-4-iodo-3-methylbenzoic acid

InChI

InChI=1S/C8H5ClFIO2/c1-3-6(10)4(8(12)13)2-5(9)7(3)11/h2H,1H3,(H,12,13)

InChI-Schlüssel

AUBYVHBQKULJDU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC(=C1I)Cl)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.